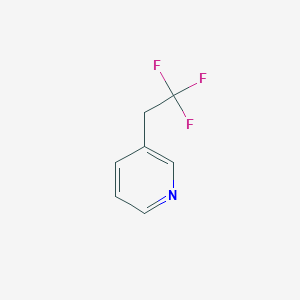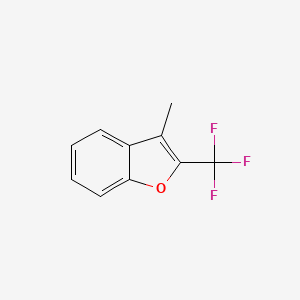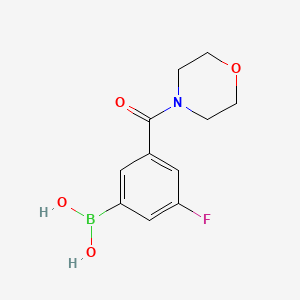
3-Fluor-5-(Morpholin-4-carbonyl)phenylboronsäure
Übersicht
Beschreibung
“3-Fluoro-5-(morpholine-4-carbonyl)phenylboronic acid” is a chemical compound with the molecular weight of 253.04 . It is a solid substance that is stored at room temperature in an inert atmosphere . The compound has a CAS Number of 1008119-70-7 .
Molecular Structure Analysis
The molecular structure of “3-Fluoro-5-(morpholine-4-carbonyl)phenylboronic acid” is represented by the formula C11H13BFNO4 . This indicates that the compound is composed of 11 carbon atoms, 13 hydrogen atoms, 1 boron atom, 1 fluorine atom, 1 nitrogen atom, and 4 oxygen atoms .Physical and Chemical Properties Analysis
“3-Fluoro-5-(morpholine-4-carbonyl)phenylboronic acid” is a solid substance that is stored at room temperature in an inert atmosphere . It has a molecular weight of 253.04 .Wissenschaftliche Forschungsanwendungen
Hier finden Sie eine umfassende Analyse der wissenschaftlichen Forschungsanwendungen von 3-Fluor-5-(Morpholin-4-carbonyl)phenylboronsäure, mit Fokus auf sechs einzigartige Anwendungen:
Hemmer von VEGFR-2
Diese Verbindung wird bei der Synthese von Arylphthalazinderivaten verwendet, die potente und oral bioverfügbare Inhibitoren des vaskulären endothelialen Wachstumsfaktorrezeptors 2 (VEGFR-2) sind. Diese Inhibitoren spielen eine entscheidende Rolle bei der Behandlung von Krankheiten wie Krebs, indem sie die Angiogenese, die Bildung neuer Blutgefäße, die Tumoren zum Wachsen benötigen, blockieren .
Sensoranwendungen
Boronsäuren, einschließlich dieser Verbindung, werden aufgrund ihrer Wechselwirkungen mit Diolen und starken Lewis-Basen wie Fluorid- oder Cyanidanionen in verschiedenen Sensoranwendungen eingesetzt. Sie können zur Herstellung von fluoreszierenden Sensoren für den Nachweis von Catecholaminen und deren Aminoderivaten wie Dopamin, DOPA und DOPAC verwendet werden .
Life-Science-Forschung
Die Verbindung findet Anwendungen in der Life-Science-Forschung und trägt zu Studien in Bereichen wie Biochemie und Molekularbiologie bei. Sie kann zur Untersuchung von Zellsignalwegen und Proteininteraktionen verwendet werden .
Materialwissenschaften
In der Materialwissenschaft kann dieses Boronsäurederivat an der Entwicklung neuer Materialien mit spezifischen Eigenschaften beteiligt sein, wie z. B. Polymere oder Beschichtungen, die auf Umweltreize reagieren .
Chemische Synthese
Es dient als Baustein in der chemischen Synthese, insbesondere beim Aufbau komplexer organischer Moleküle. Seine Boronsäuregruppe spielt eine wichtige Rolle bei Suzuki-Kupplungsreaktionen, die weit verbreitet sind, um Kohlenstoff-Kohlenstoff-Bindungen zu bilden .
Chromatographie
Diese Verbindung kann auch in der Chromatographie als Standard- oder Referenzverbindung verwendet werden, da ihre einzigartige Struktur die Trennung und Analyse komplexer Gemische unterstützt .
Safety and Hazards
The safety information for “3-Fluoro-5-(morpholine-4-carbonyl)phenylboronic acid” indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements suggest avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using protective gloves/protective clothing/eye protection/face protection, and if swallowed, calling a poison center or doctor if feeling unwell .
Eigenschaften
IUPAC Name |
[3-fluoro-5-(morpholine-4-carbonyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BFNO4/c13-10-6-8(5-9(7-10)12(16)17)11(15)14-1-3-18-4-2-14/h5-7,16-17H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTGJWGMJQRLWIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)F)C(=O)N2CCOCC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BFNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90660213 | |
| Record name | [3-Fluoro-5-(morpholine-4-carbonyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90660213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
874219-40-6 | |
| Record name | [3-Fluoro-5-(morpholine-4-carbonyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90660213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 6-chloro-4-methoxy-1H-pyrrolo[3,2-c]pyridine-2-carboxylate](/img/structure/B1387837.png)
![5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine-2,4-diol](/img/structure/B1387838.png)
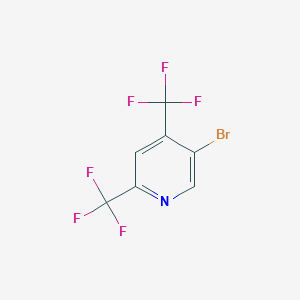
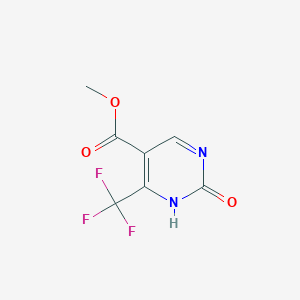
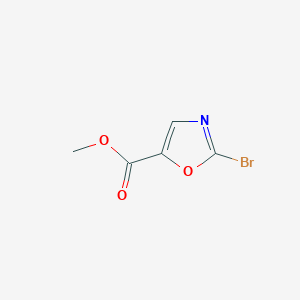

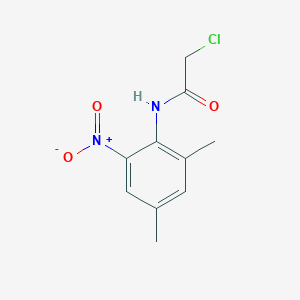
![{[(6-Isopropyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)methyl]thio}acetic acid](/img/structure/B1387846.png)
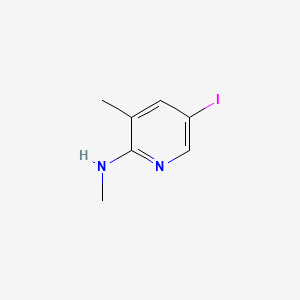
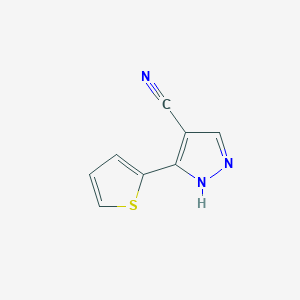

![2,4-Dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B1387857.png)
